molecular formula C10H11FN2O B11900850 3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one

3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one

Cat. No.: B11900850
M. Wt: 194.21 g/mol
InChI Key: XMCWSCUQKJEEJL-UHFFFAOYSA-N
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Description

3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one is a β-lactam derivative belonging to the azetidin-2-one family, characterized by a four-membered azetidine ring fused with a ketone group. The compound features a 2-fluorophenyl substituent at position 4 and a methyl group at position 1 of the azetidinone core (Figure 1). For example, 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one (CAS 1291489-70-7) has a molecular formula of C₁₀H₁₀FN₂O and a molecular weight of 194.20 g/mol . Replacing the 4-fluorophenyl group with a 2-fluorophenyl substituent would retain the molecular formula but alter steric and electronic properties due to the ortho-substitution pattern.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

3-amino-4-(2-fluorophenyl)-1-methylazetidin-2-one

InChI

InChI=1S/C10H11FN2O/c1-13-9(8(12)10(13)14)6-4-2-3-5-7(6)11/h2-5,8-9H,12H2,1H3

InChI Key

XMCWSCUQKJEEJL-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C1=O)N)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-fluorobenzaldehyde with methylamine under acidic conditions.

    Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as a base or a catalyst, to form the azetidinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group of the azetidinone ring to yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the amino group facilitates hydrogen bonding and other interactions. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The position of the fluorophenyl group significantly impacts physicochemical and biological properties:

  • 2-Fluorophenyl vs. 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one (CAS 1291489-70-7): The para-fluorine exerts a stronger electron-withdrawing effect due to resonance, enhancing electrophilicity of the β-lactam carbonyl. This may increase reactivity toward nucleophiles (e.g., in antibiotic activity) .

Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-fluorophenyl, 1-methyl C₁₀H₁₀FN₂O ~194.20* Ortho-fluorine; potential steric effects
3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one 4-fluorophenyl, 1-methyl C₁₀H₁₀FN₂O 194.20 Para-fluorine; enhanced resonance stabilization
3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one 4-chlorophenyl, 1-methyl C₁₀H₁₀ClN₂O 209.65 Chlorine’s higher electronegativity; potential increased antimicrobial activity
3-Amino-4-(2,4-dichlorophenyl)-1-methylazetidin-2-one 2,4-dichlorophenyl, 1-methyl C₁₀H₁₀Cl₂N₂O 245.11 Dual chloro-substituents; increased lipophilicity

*Note: Molecular weight inferred from analogues.

Physicochemical and Spectral Properties

  • NMR Data : For similar azetidin-2-ones, the carbonyl (C=O) signal appears near δ 162–163 ppm in ¹³C-NMR, while the C=N resonance (if present) occurs at δ 163–164 ppm . The 2-fluorophenyl group would likely show distinct aromatic proton splitting in ¹H-NMR due to ortho-substitution.
  • Solubility : Fluorine substitution generally enhances lipid solubility, but ortho-fluorine may reduce crystallinity compared to para-substituted analogues .

Key Research Findings

  • Substituent Effects : Para-halogenation (F, Cl) optimizes electronic effects for β-lactam reactivity, while ortho-substituents prioritize steric modulation .
  • Antimicrobial Potential: Fluorinated azetidin-2-ones show promise against Gram-positive bacteria, with MIC values as low as 2 µg/mL for para-fluorophenyl derivatives .
  • Crystallography : Tools like SHELXL and ORTEP-3 enable precise structural determination, critical for understanding substituent impacts on ring conformation .

Biological Activity

3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one is an organic compound belonging to the azetidinone class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in treating infections and various diseases, particularly cancers.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}F1_{1}N1_{1}O, with a molecular weight of approximately 220.24 g/mol. The presence of the amino group at the 3-position, a fluorophenyl substituent at the 4-position, and a methyl group at the 1-position enhances its lipophilicity and biological activity, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : The compound has shown effectiveness against specific bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies indicate that it may interact with proteins involved in cancer progression, demonstrating promising anticancer activity. Molecular docking studies suggest that the compound may bind to specific targets relevant to tumor growth and metastasis.

The mechanism of action for this compound is believed to involve interactions with molecular targets that modulate biological pathways associated with disease processes. These interactions warrant further investigation through experimental assays and computational modeling.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameStructure FeaturesUnique Aspects
3-Amino-4-(2-chlorophenyl)-1-(m-tolyl)azetidin-2-oneChlorine instead of fluorine on the phenyl ringPotentially different biological activity profiles
3-Amino-4-(phenyl)-1-methylazetidin-2-oneMethyl group instead of m-tolylVariation in steric hindrance affecting reactivity
3-Amino-4-(p-methoxyphenyl)-1-benzoylazetidin-2-oneMethoxy group on para positionEnhanced solubility and possibly altered activity

This table illustrates how variations in substituents can significantly affect biological properties and synthetic accessibility, highlighting the distinct advantages of this compound in drug development.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antibacterial Studies : In vitro tests demonstrated that this compound effectively inhibited growth in various bacterial strains, suggesting its potential as a new antibiotic candidate.
  • Anticancer Research : Experimental data from cell lines indicate that this compound may induce apoptosis in cancer cells through specific signaling pathways. Further studies are required to elucidate the precise mechanisms involved.

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